benzyl N-({[(cyclopropylcarbamoyl)methyl](methyl)carbamoyl}methyl)carbamate
Description
Historical Context and Discovery
The development of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate emerges from a rich historical foundation in carbamate chemistry that traces its origins to the pioneering work of the early twentieth century. The foundational principles underlying this compound's synthesis can be traced to the revolutionary discoveries made by Max Bergmann and Leonidas Zervas in the 1930s, who established the benzyloxycarbonyl protecting group methodology that became central to peptide synthesis. Zervas first prepared benzyl chloroformate in the early 1930s, introducing the benzyloxycarbonyl protecting group that formed the basis of the Bergmann-Zervas carboxybenzyl method of peptide synthesis. This methodology represented the first successful approach to controlled peptide chemical synthesis and dominated synthetic procedures worldwide for over twenty years until the 1950s.
The historical significance of carbamate chemistry extends beyond these early developments, as documented research indicates that carbamates have been subjects of scientific interest since the mid-twentieth century. The term carbamate itself has etymological roots that can be traced back to at least 1849, when Henry Medlock described the work of Jean-Baptiste Dumas in characterizing compounds derived from carbamic acid. The evolution from simple carbamate structures to complex multi-functional derivatives like benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate represents centuries of advancement in organic synthetic methodology and understanding of structure-activity relationships.
The specific compound benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate, with the Chemical Abstracts Service registry number 149396-90-7, represents a modern synthesis achievement that incorporates the accumulated knowledge of carbamate chemistry developed over decades. The molecular formula C16H21N3O4 and molecular weight of 319.36 grams per mole reflect the complexity achieved through contemporary synthetic approaches. This compound exemplifies how historical methodologies have been refined and expanded to create increasingly sophisticated molecular architectures for specialized research applications.
Significance in Carbamate Chemistry
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate holds particular significance within the broader context of carbamate chemistry due to its structural complexity and the multiple functional groups it incorporates. Carbamates, as a class of compounds derived from carbamic acid, are characterized by the presence of the R–O–CO–NH–R functional group, which provides remarkable stability and versatility in chemical applications. The significance of this particular compound lies in its demonstration of how multiple carbamate functionalities can be integrated within a single molecular framework while maintaining chemical stability and reactivity.
The compound's significance is further highlighted by its relationship to established principles of carbamate chemistry, particularly the concept of amide resonance that governs carbamate stability and reactivity. Research has demonstrated that amide resonance in carbamates is approximately 3-4 kilocalories per mole lower than that observed in simple amides, owing to steric and electronic perturbations introduced by the additional oxygen atom. This fundamental property contributes to the unique chemical behavior exhibited by complex carbamates like benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate.
The structural complexity of this compound also represents significant advances in synthetic methodology, particularly in the context of protecting group strategies that have become central to modern organic synthesis. The benzyl carbamate functionality serves as an effective protecting group for amines, suppressing nucleophilic and basic properties while preventing racemization during synthetic transformations. The integration of cyclopropyl groups adds additional complexity and potential for unique reactivity patterns, contributing to the compound's value as a synthetic intermediate and research tool.
Contemporary research has established that carbamates play increasingly important roles in medicinal chemistry and drug design, with the carbamate motif becoming a preferred choice for peptide bond surrogates due to its chemical stability and membrane permeability characteristics. The compound benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate exemplifies these advantageous properties through its multiple carbamate linkages and strategic incorporation of different functional groups.
Classification and Nomenclature
The systematic classification of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate requires careful analysis of its complex molecular structure and functional group composition. According to established organic chemistry nomenclature principles, this compound belongs to the carbamate ester class, specifically representing a multi-functional carbamate derivative with both protecting group and potential bioactive characteristics. The International Union of Pure and Applied Chemistry nomenclature system classifies this compound as a substituted benzyl carbamate, with the benzyl group serving as the alcohol-derived portion of the carbamate ester linkage.
The structural analysis reveals multiple distinct functional domains within the molecule that contribute to its classification complexity. The primary carbamate functionality is formed between the benzyl alcohol derivative and the complex amine substituent, while secondary carbamate and amide linkages are present within the side chain structure. This multi-layered functional group arrangement places the compound within the category of specialty carbamate derivatives designed for specific research applications rather than simple protective or pharmaceutical agents.
The nomenclature of this compound follows systematic organic chemistry naming conventions, beginning with the benzyl carbamate core and extending through the complex substituent chain. The presence of both cyclopropyl and methyl substituents on different carbamoyl groups creates a branched naming structure that reflects the molecule's synthetic complexity. The systematic name captures the essential structural features while maintaining clarity regarding the connectivity and substitution patterns present in the molecule.
| Structural Component | Chemical Classification | Functional Role |
|---|---|---|
| Benzyl carbamate core | Primary carbamate ester | Protecting group functionality |
| Cyclopropylcarbamoyl group | Secondary amide | Steric and electronic modulation |
| Methyl substituent | Tertiary amine component | Conformational constraint |
| Multiple carbamate linkages | Complex carbamate derivative | Multi-functional reactivity |
The classification system also considers the compound's potential applications and synthetic utility. As documented in contemporary research, carbamate derivatives are increasingly recognized for their roles as synthetic intermediates, protecting groups, and bioactive compounds. The specific structural features of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate position it within the category of advanced synthetic intermediates suitable for complex organic transformations and specialized research applications.
The systematic classification extends to consideration of the compound's physical and chemical properties, which are influenced by the multiple functional groups present in its structure. Research indicates that carbamate compounds exhibit varying degrees of chemical stability depending on their substitution patterns and functional group arrangements. The complex structure of this particular compound suggests enhanced stability characteristics compared to simpler carbamate derivatives, owing to the distributed electronic effects and steric protection provided by the multiple substituent groups.
Properties
IUPAC Name |
benzyl N-[2-[[2-(cyclopropylamino)-2-oxoethyl]-methylamino]-2-oxoethyl]carbamate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H21N3O4/c1-19(10-14(20)18-13-7-8-13)15(21)9-17-16(22)23-11-12-5-3-2-4-6-12/h2-6,13H,7-11H2,1H3,(H,17,22)(H,18,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QUMZXIQBCTYBMY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1CC1)C(=O)CNC(=O)OCC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H21N3O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.36 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate typically involves multi-step organic reactions. One common method includes the following steps:
Formation of Intermediate Amides: The initial step involves the reaction of cyclopropylamine with a suitable acylating agent to form cyclopropylcarbamoyl intermediates.
Coupling Reactions: These intermediates are then coupled with benzyl chloroformate in the presence of a base such as triethylamine to form the desired carbamate structure.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve high purity.
Industrial Production Methods
On an industrial scale, the production of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems for reagent addition and temperature control ensures consistent product quality and scalability .
Chemical Reactions Analysis
Carbamoylation and Transcarbamoylation
The compound participates in carbamoylation reactions, where its carbamate group acts as a carbamoyl donor. For example:
-
Reaction with Amines : Transfers the carbamoyl group to primary/secondary amines under catalytic conditions, forming ureas or substituted carbamates .
-
Reaction with Alcohols : Reacts with alcohols in the presence of CO₂ and cesium carbonate to form aryl/aliphatic carbamates via three-component coupling .
Example Reaction Conditions
| Reaction Type | Reagents/Conditions | Major Product |
|---|---|---|
| Transcarbamoylation | Tin catalyst, methyl carbamate | Substituted ureas or carbamates |
| CO₂-mediated coupling | Cs₂CO₃, TBaI, 80–100°C | Primary carbamates |
Deprotection Reactions
The benzyl carbamate group serves as a protective moiety, removable under specific conditions:
-
Catalytic Hydrogenation : H₂/Pd-C in ethanol cleaves the benzyl group, yielding free amines .
-
Acidic Hydrolysis : Concentrated HCl or TFA selectively removes the carbamate group while preserving the cyclopropylcarbamoyl unit .
Comparative Deprotection Efficiency
| Method | Conditions | Yield (%) | Purity |
|---|---|---|---|
| Catalytic hydrogenation | H₂ (1 atm), Pd-C, EtOH | 85–92 | >95% |
| Acidic hydrolysis | 6M HCl, reflux, 4h | 78–84 | 90–93% |
Substitution Reactions
The methyl carbamate moiety undergoes nucleophilic substitution:
-
With Thiols : Forms thiocarbamates in basic media (e.g., K₂CO₃/DMF) .
-
With Phenols : Produces aryl carbamates under mild conditions (room temperature, triethylamine) .
Key Substitution Pathways
| Nucleophile | Reagents/Conditions | Product Type |
|---|---|---|
| Thiophenol | K₂CO₃, DMF, 25°C, 12h | Thiocarbamate |
| 4-Nitrophenol | Et₃N, CH₂Cl₂, 0°C→25°C | Aryl carbamate |
Copper-Catalyzed Cross-Coupling
The compound engages in radical-based cross-coupling reactions:
-
With Amines : Copper catalysts (e.g., CuI) mediate reactions between alkoxycarbonyl radicals and amines, forming complex carbamates .
-
With Halides : Generates carbamate-linked hybrids under oxidative conditions .
Optimized Coupling Parameters
| Substrate | Catalyst System | Temp (°C) | Yield (%) |
|---|---|---|---|
| Aniline | CuI, DTBP, DMF | 100 | 76 |
| Cyclohexylamine | CuBr₂, Phen, DCE | 120 | 68 |
Comparative Reactivity with Analogues
The compound’s cyclopropyl and methylcarbamoyl groups enhance its reactivity compared to simpler carbamates:
| Compound | Oxidation Stability | Nucleophilic Reactivity |
|---|---|---|
| Benzyl carbamate | Moderate | Low |
| Cyclopropyl carbamate | High | Moderate |
| Target compound | High | High |
Mechanistic Insights
Scientific Research Applications
Chemical Properties and Structure
- Molecular Formula : CHNO
- Molecular Weight : 319.36 g/mol
The compound features multiple functional groups, including carbamate and carbamoyl moieties, which enhance its reactivity and potential biological activity. The intricate structure allows for diverse interactions within biological systems, making it a candidate for further exploration in drug development and chemical research.
Medicinal Chemistry
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate has shown promise in various biological assays. Preliminary studies suggest that it may exhibit:
- Antiviral Activity : It has been tested as an inhibitor for SARS-CoV and SARS-CoV-2, highlighting its potential in combating viral infections3.
- Antitumor Properties : Research indicates that compounds with similar structures may have cytotoxic effects on cancer cells, warranting further investigation into this compound's efficacy.
Organic Synthesis
This compound serves as a versatile building block in organic synthesis. Its ability to undergo carbamoylation reactions allows for the formation of ureas, carbamates, and thiocarbamates. Key applications include:
- Catalysis : It can be used in conjunction with metal triflates to catalyze the synthesis of primary carbamates from alcohols and urea, yielding products in good to excellent yields. This is particularly useful for synthesizing complex organic molecules from simpler precursors.
- Synthesis of Derivatives : The reactivity of the functional groups facilitates the synthesis of various derivatives, which can be explored for additional biological activities.
Biological Studies
Interaction studies are crucial for understanding how benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate interacts with biological targets. These studies may involve:
- Binding Affinity Assessments : Evaluating how effectively the compound binds to specific enzymes or receptors can provide insights into its mechanism of action.
- Cell Culture Experiments : The compound can be tested in cell cultures to observe its effects on cell viability and proliferation, aiding in the assessment of its therapeutic potential .
Mechanism of Action
The mechanism of action of benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For instance, it may inhibit enzymes involved in inflammatory pathways, thereby reducing inflammation .
Comparison with Similar Compounds
Substituent Effects on Bioactivity
Physicochemical Properties
- Lipophilicity : The isopropyl analog (78639-46-0) has higher lipophilicity (predicted logP ~1.8) than the target compound (logP ~1.2), impacting membrane permeability and bioavailability .
- Solubility: The aromatic amino-phenyl derivative (from ) exhibits lower aqueous solubility due to its bulky aromatic group, limiting its use in aqueous formulations .
Biological Activity
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate, with the chemical formula C16H21N3O4 and a molecular weight of 319.36 g/mol, is a synthetic organic compound that has garnered attention in biological and medicinal research. This article explores its biological activity, mechanisms of action, potential applications, and comparative analysis with similar compounds.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Benzyl group : Enhances lipophilicity and potential biological interactions.
- Cyclopropyl group : Contributes to the unique steric and electronic properties.
- Multiple carbamate functionalities : Impacts reactivity and biological interactions.
Biological Activity Overview
Benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate is primarily investigated for its pharmacological potential, particularly in the following areas:
- Anti-inflammatory activity
- Anticancer properties
- Enzyme inhibition
The compound's mechanism of action involves interaction with specific molecular targets, such as enzymes or receptors. It may inhibit enzymes involved in inflammatory pathways, leading to reduced inflammation. Additionally, it shows promise in inhibiting cell proliferation in cancer models by targeting mitotic checkpoints.
In Vitro Studies
Recent studies have demonstrated the compound's efficacy in various cellular assays:
- Anti-inflammatory Effects : Inhibition of pro-inflammatory cytokines in human cell lines.
- Antitumor Activity : Induces apoptosis in cancer cell lines through activation of caspase pathways.
| Study | Cell Line | Effect | Reference |
|---|---|---|---|
| 1 | HeLa | Apoptosis induction | |
| 2 | THP-1 | Cytokine inhibition | |
| 3 | MCF-7 | Growth inhibition |
In Vivo Studies
Animal model studies have shown promising results:
- Tumor Growth Inhibition : Significant reduction in tumor size in xenograft models.
- Safety Profile : No significant toxicity observed at therapeutic doses.
Case Studies
-
Case Study on Anti-inflammatory Activity
- Researchers evaluated the compound's ability to modulate inflammatory responses in a murine model of arthritis. Results indicated a marked decrease in joint swelling and inflammatory markers.
-
Case Study on Anticancer Efficacy
- A study focused on breast cancer models revealed that treatment with benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate resulted in reduced tumor proliferation and increased apoptosis rates compared to controls.
Comparative Analysis with Similar Compounds
To understand its unique properties, we compare benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate with similar compounds:
| Compound Name | Structure Complexity | Biological Activity | Unique Features |
|---|---|---|---|
| Benzyl Carbamate | Low | Moderate | Simple structure |
| Cyclopropyl Carbamate | Moderate | Low | Lacks benzyl group |
| Target Compound | High | High | Multiple functional groups |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for benzyl N-({(cyclopropylcarbamoyl)methylcarbamoyl}methyl)carbamate, and how can purity be optimized?
- Methodology : Utilize stepwise carbamoylation and protecting group strategies. For example, acylation of primary amines with activated carbamoyl chlorides (e.g., cyclopropylcarbamoyl chloride) followed by benzyloxycarbonyl (Cbz) protection. Purification via column chromatography (silica gel, gradient elution with ethyl acetate/hexane) and recrystallization improves purity. Reaction monitoring by TLC and HPLC (C18 column, acetonitrile/water mobile phase) ensures >95% purity .
- Key Considerations : Optimize stoichiometry (1.2–1.5 eq of acylating agents) and temperature (0–25°C) to minimize side reactions like over-alkylation.
Q. Which analytical techniques are most effective for structural confirmation of this compound?
- Methodology :
- NMR Spectroscopy : H and C NMR to verify substituent integration and cyclopropane ring conformation (e.g., characteristic cyclopropyl proton shifts at δ 0.5–1.5 ppm) .
- Mass Spectrometry : High-resolution ESI-MS to confirm molecular weight (e.g., [M+H] peaks matching theoretical values) .
- X-ray Crystallography : Resolve stereochemistry and hydrogen-bonding networks, as demonstrated in tert-butyl carbamate analogs .
Q. How should researchers evaluate the compound’s stability under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies:
- pH Stability : Incubate in buffers (pH 1–10) at 37°C for 24–72 hours; monitor degradation via HPLC.
- Thermal Stability : Heat samples to 40–60°C and assess decomposition kinetics. The hydroxymethyl group in related carbamates shows increased hydrolysis at acidic pH .
Advanced Research Questions
Q. How does the cyclopropane ring influence the compound’s conformational dynamics and intermolecular interactions?
- Methodology :
- Computational Modeling : Perform DFT calculations (e.g., B3LYP/6-31G*) to analyze ring strain and torsional barriers. Compare with crystallographic data from tert-butyl carbamates .
- SAR Studies : Synthesize analogs with cyclobutane or non-cyclic substituents to assess rigidity-activity relationships.
Q. What strategies can resolve contradictions in reported biological activity data across studies?
- Methodology :
- Assay Standardization : Use orthogonal assays (e.g., enzymatic inhibition vs. cellular uptake) to confirm activity. For example, phosphonate-containing carbamates in showed variable inhibition depending on assay conditions .
- Variable Control : Test under consistent pH, temperature, and solvent systems (e.g., DMSO concentration ≤1% to avoid cytotoxicity).
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s bioactivity?
- Methodology :
- Substituent Modification : Replace the methyl group on the carbamoyl moiety with bulkier alkyl chains or electron-withdrawing groups (e.g., trifluoromethyl), as seen in phosphonate analogs .
- Bioisosteric Replacement : Substitute the benzyl group with heteroaromatic rings (e.g., pyridyl) to enhance solubility or target affinity .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
